![molecular formula C32H24N4O4S B2764543 N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide CAS No. 476644-16-3](/img/structure/B2764543.png)
N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide is a useful research compound. Its molecular formula is C32H24N4O4S and its molecular weight is 560.63. The purity is usually 95%.
BenchChem offers high-quality N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N2,N5-bis(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Applications in Organic Electronics
Thiophene derivatives have been explored for their promising applications in organic electronics, particularly in the design and synthesis of efficient non-fullerene acceptors for solution-processable bulk-heterojunction solar cells. For instance, the development of a solution-processable, non-fullerene electron acceptor incorporating thiophene units demonstrated promising power conversion efficiency, highlighting the utility of thiophene derivatives in enhancing solar cell performance (Patil et al., 2015).
Anticancer Agent Development
Research into thiophene derivatives has also shown potential in the development of novel anticancer agents. Compounds featuring thiophene moieties have been synthesized and tested for their in vitro anticancer activities, with some derivatives exhibiting promising IC50 values against various cancer cell lines. This suggests a potential avenue for the development of new anticancer therapies utilizing thiophene-based compounds (Sroor et al., 2020).
Photonic and Electrochromic Materials
Thiophene-containing compounds have also been explored for their applications in photonic and electrochromic materials. For example, the synthesis of 1,2-Bis(benzo[b]thiophen-3-yl)ethene derivatives exhibiting thermally irreversible and fatigue-resistant photochromic properties opens up new possibilities for the development of advanced photonic materials with potential applications in data storage and photo-switching devices (Uchida et al., 1990).
Coordination Polymers for Environmental Applications
Furthermore, thiophene-2,5-dicarboxylate and its derivatives have been utilized in the synthesis of coordination polymers with potential applications in environmental remediation, such as luminescence sensing and pesticide removal. These materials demonstrate the versatility of thiophene derivatives in constructing functional materials for environmental monitoring and purification (Xue et al., 2015).
properties
IUPAC Name |
2-N,5-N-bis(1-ethyl-2-oxobenzo[cd]indol-6-yl)thiophene-2,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N4O4S/c1-3-35-23-13-11-21(17-7-5-9-19(27(17)23)31(35)39)33-29(37)25-15-16-26(41-25)30(38)34-22-12-14-24-28-18(22)8-6-10-20(28)32(40)36(24)4-2/h5-16H,3-4H2,1-2H3,(H,33,37)(H,34,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSPEWBAYXZBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=C(S4)C(=O)NC5=C6C=CC=C7C6=C(C=C5)N(C7=O)CC)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-2,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2764462.png)
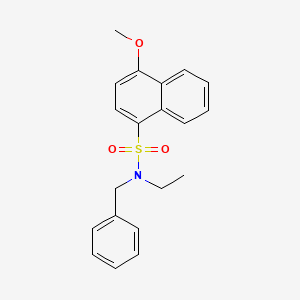
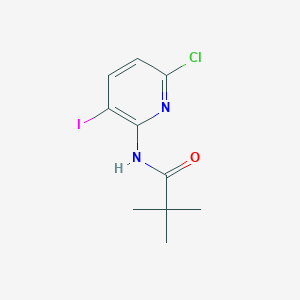
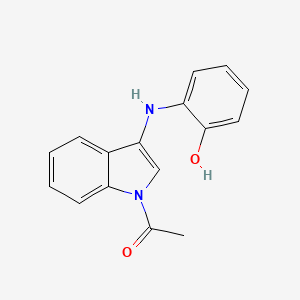
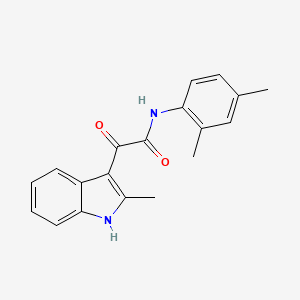
![N-[(4-Fluorophenyl)methyl]-N'-(2-methoxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2764468.png)
![Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2764469.png)
![2-Cyclopropyl-4-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2764470.png)
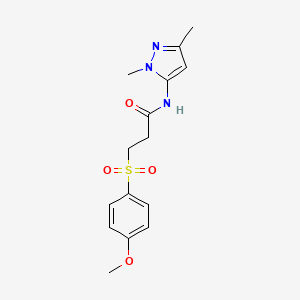
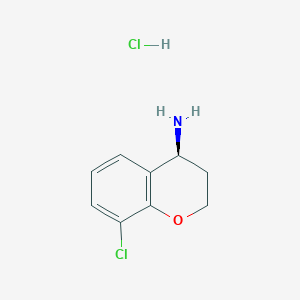

![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764478.png)
![(Z)-ethyl 1-isobutyl-5-oxo-2-((3-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2764480.png)
